molecular formula C6H2Cl5O2P B13769204 2,4,6-Trichlorophenyl phosphorodichloridate CAS No. 60223-35-0

2,4,6-Trichlorophenyl phosphorodichloridate

Cat. No.: B13769204
CAS No.: 60223-35-0
M. Wt: 314.3 g/mol
InChI Key: OSNJGPVZSOCUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trichlorophenyl phosphorodichloridate is a chemical compound with the molecular formula C6H2Cl5O2P and a molecular weight of 314.32 g/mol . It is also known as phosphorodichloridic acid, 2,4,6-trichlorophenyl ester. This compound is characterized by the presence of three chlorine atoms attached to a phenyl ring, which is further bonded to a phosphorodichloridate group. It is commonly used in various chemical reactions and industrial applications due to its reactivity and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichlorophenyl phosphorodichloridate typically involves the reaction of 2,4,6-trichlorophenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) produced during the reaction. The general reaction scheme is as follows:

C6H2Cl3OH+POCl3C6H2Cl3OPOCl2+HClC_6H_2Cl_3OH + POCl_3 \rightarrow C_6H_2Cl_3OPOCl_2 + HCl C6​H2​Cl3​OH+POCl3​→C6​H2​Cl3​OPOCl2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorophenyl phosphorodichloridate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2,4,6-trichlorophenol and phosphoric acid derivatives.

    Condensation Reactions: It can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired products.

    Condensation Reagents: Alcohols and amines are commonly used in condensation reactions to form esters and amides.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 2,4,6-trichlorophenyl esters or amides can be formed.

    Hydrolysis Products: Hydrolysis leads to the formation of 2,4,6-trichlorophenol and phosphoric acid derivatives.

    Condensation Products: Esters and amides are the major products of condensation reactions.

Scientific Research Applications

2,4,6-Trichlorophenyl phosphorodichloridate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4,6-Trichlorophenyl phosphorodichloridate involves its reactivity towards nucleophiles. The compound’s electrophilic phosphorus center is highly reactive, allowing it to form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various chemical reactions to form esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenyl phosphorodichloridate: Similar in structure but with only one chlorine atom on the phenyl ring.

    4-Chlorophenyl phosphorodichloridate: Similar in structure but with the chlorine atom at the para position.

    Phenyl phosphorodichloridate: Lacks chlorine atoms on the phenyl ring.

Uniqueness

2,4,6-Trichlorophenyl phosphorodichloridate is unique due to the presence of three chlorine atoms on the phenyl ring, which enhances its reactivity and makes it suitable for specific chemical reactions that require a highly electrophilic phosphorus center. This increased reactivity distinguishes it from other similar compounds and makes it valuable in various industrial and research applications .

Properties

CAS No.

60223-35-0

Molecular Formula

C6H2Cl5O2P

Molecular Weight

314.3 g/mol

IUPAC Name

1,3,5-trichloro-2-dichlorophosphoryloxybenzene

InChI

InChI=1S/C6H2Cl5O2P/c7-3-1-4(8)6(5(9)2-3)13-14(10,11)12/h1-2H

InChI Key

OSNJGPVZSOCUOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OP(=O)(Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.